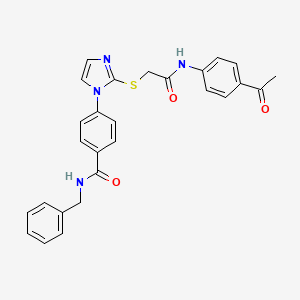

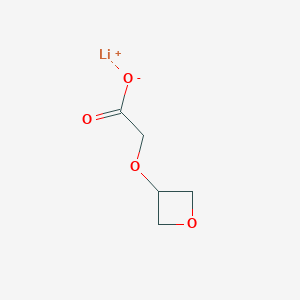

4-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-benzylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound , 4-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-benzylbenzamide, is a derivative of benzothiazole and imidazole, which are heterocyclic compounds known for their pharmacological activities. The structure suggests that it is a complex molecule with potential antitumor activity, as indicated by the presence of an imidazole ring, a common feature in many biologically active compounds.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the formation of the core benzothiazole or imidazole structure, followed by acetylation and subsequent reactions with various sulfur-containing heterocycles. For instance, the synthesis of 2-(4-aminophenyl)benzothiazole derivatives involves the reaction of 4-aminobenzoic acid with 2-aminothiophenol, followed by acetylation and reaction with heterocyclic mercapto derivatives in the presence of potassium carbonate . Similar synthetic strategies could be applied to the compound , with the appropriate selection of starting materials and reaction conditions tailored to introduce the benzylbenzamide moiety.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple aromatic rings and heteroatoms, which can contribute to the molecule's ability to interact with biological targets. The imidazole ring, in particular, is a five-membered planar ring that is electron-rich and can participate in hydrogen bonding and metal coordination . The presence of the acetamide group suggests potential hydrogen bond donor and acceptor capabilities, which could be crucial for the biological activity of the compound.

Chemical Reactions Analysis

Compounds with imidazole rings can undergo various chemical reactions, including nucleophilic substitution and reduction. For example, N-chloro-N'-arylbenzamidines can react with diaminoethenes to yield 4-amino-5-chloroimidazoles, which can then be reduced to 4-amino-5-unsubstituted imidazoles . These reactions are important for modifying the chemical structure and potentially altering the biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of aromatic rings and heteroatoms can affect the compound's solubility, stability, and reactivity. The benzothiazole and imidazole rings are known for their stability and planarity, which can contribute to the rigidity of the molecule and potentially affect its ability to bind to biological targets . The acetamide group can influence the compound's solubility in water and organic solvents, which is important for its pharmacokinetic properties.

Wissenschaftliche Forschungsanwendungen

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including compounds similar to 4-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-benzylbenzamide, have been extensively reviewed for their antitumor activities. These compounds, such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have shown promising results in preclinical testing stages for new antitumor drugs due to their diverse biological properties (Iradyan et al., 2009).

Synthesis and Biological Importance of Benzothiazoles

Another related area of research focuses on the (thio)urea and benzothiazole derivatives, noted for their broad spectrum of biological activities. The fusion of these groups results in compounds like 2-(thio)ureabenzothizoles, which are of significant importance in medicinal chemistry due to their applications in treating rheumatoid arthritis, systemic lupus erythematosus, and as fungicides and herbicides. This highlights the role of such compounds in developing new therapeutic agents and exploring their pharmacological activities (Rosales-Hernández et al., 2022).

Phosphorylated Derivatives of 1,3-Azoles

The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, have been explored due to their chemical and biological properties. These compounds are synthesized through reactions involving imidazole metallic derivatives and phosphorus halides, among other methods. Their diverse biological activities, including insectoacaricidal, anti-blastic, and antihypertensive effects, make them interesting for further research and development (Abdurakhmanova et al., 2018).

Benzofused Thiazoles in Fused Heterocycles Synthesis

Research into 4-(2-R-aryl)-1,2,3-chalcogenadiazoles, including thia- and selenadiazoles, demonstrates their utility in synthesizing various heterocyclic compounds, such as 1-benzofurans and indoles. The synthetic potential of these derivatives underscores the broad applicability of similar compounds in heterocyclic chemistry and drug development (Petrov & Androsov, 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-benzylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O3S/c1-19(32)21-7-11-23(12-8-21)30-25(33)18-35-27-28-15-16-31(27)24-13-9-22(10-14-24)26(34)29-17-20-5-3-2-4-6-20/h2-16H,17-18H2,1H3,(H,29,34)(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVZRBGRIVVSNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-benzylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Isopropyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2505696.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2505697.png)

![N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B2505699.png)

![2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one](/img/structure/B2505704.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2505705.png)

![2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2505707.png)

![1-(3-Phenylpropyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2505713.png)

![Benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2505714.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2505715.png)